1-chloro-10H-phenothiazine
Overview
Description
1-Chloro-10H-phenothiazine is a chemical compound with the molecular formula C12H8ClNS and a molecular weight of 233.71 g/mol . It is a white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a chlorine atom, a nitrogen atom, and a sulfur atom in its structure . The InChI code for this compound is 1S/C12H8ClNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H .Chemical Reactions Analysis
Phenothiazines, including this compound, have been shown to exhibit intriguing photophysical and redox properties. They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . The functional positions of the phenothiazine core, N-10, S-5, and C-3,7, are typically involved in chemical reactions like N-substitution, oxidation, formylation, and electrophilic substitutions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .Scientific Research Applications
Synthesis and Biological Evaluation
1-Chloro-10H-phenothiazine derivatives have been synthesized and evaluated for various biological activities. For instance, certain derivatives showed moderate-to-significant antibacterial and antifungal activity, with some demonstrating notable antioxidant and anticancer properties against specific cancer cell lines, like human cervical cancer (Rajasekaran & Devi, 2012).
Anticancer Research
Other phenothiazine derivatives have demonstrated high activity against breast cancer cell lines. These findings illustrate the potential of this compound in developing novel therapeutic agents for cancer treatment (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Pharmaceutical Importance
The pharmaceutical importance of 2-azetidinone derivatives of phenothiazine has been highlighted, with synthesized compounds displaying acceptable antibacterial, antifungal, and antitubercular activities. This underscores the versatility of this compound in pharmaceutical applications (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Electrochemical Studies
The electrochemical behavior of 10H-phenothiazine-1-carboxylic acid has been investigated, revealing insights into its potential applications in electrochemical detection systems (Săcară et al., 2017).
Immunomodulating Activities
Studies on phenothiazine compounds have shown effects on cellular cytotoxicity and blast transformation of human lymphocytes, indicating potential applications in immunotherapy (Petri et al., 1996).
Dye-Sensitized Solar Cells
Phenothiazine-based dyes have shown promise in the field of dye-sensitized solar cells (DSSCs), offering a blend of desirable properties for efficient light harvesting and electron injection (Buene, Hagfeldt, & Hoff, 2019).
Redox Shuttle Additives for Batteries
Certain phenothiazine molecules have been identified as stable redox shuttle additives in lithium-ion batteries, providing protection against overcharge and overdischarge (Buhrmester, Moshurchak, Wang, & Dahn, 2006).
Photoinduced Interaction Studies
Research has been conducted on the photoinduced interaction of phenothiazine with chloroalkanes, which can inform understanding of complex chemical reactions under light exposure (Nath et al., 1998).
Safety and Hazards
1-Chloro-10H-phenothiazine is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Phenothiazines, including 1-chloro-10H-phenothiazine, have been widely utilized in various research areas due to their easy chemical functionalization and intriguing chemical and physical properties . They have potential applications in optoelectronics, as hole transport materials for perovskite solar cells, and as effective photoredox catalysts for various synthetic transformations . Further investigations of the properties of phenothiazines should be performed to encourage their use in endodontic clinical practice .
Mechanism of Action
Target of Action
1-Chloro-10H-phenothiazine is a derivative of phenothiazine, a class of compounds that have been widely used in various research areas due to their intriguing chemical and physical properties . Phenothiazines are known to interact with a number of targets in the body, including various receptors in the brain . .
Mode of Action
The exact mode of action of this compound remains unclear . . For instance, some phenothiazines have been shown to exhibit low oxidation potentials with a fully reversible one-electron redox process
Biochemical Pathways
For instance, they have been used as effective photoredox catalysts for various synthetic transformations
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . It is also known to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions likely help maintain the stability and efficacy of the compound.
properties
IUPAC Name |
1-chloro-10H-phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVTRCMDIUEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325741 | |
Record name | 1-chloro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1910-85-6 | |
Record name | 1910-85-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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